(3,4-dichlorobenzylidene)malononitrile
Overview
Description
(3,4-Dichlorobenzylidene)malononitrile is an organic compound with the molecular formula C10H4Cl2N2. It is a derivative of benzylidenemalononitrile, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Dichlorobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-dichlorobenzaldehyde with malononitrile in the presence of a base catalyst. Common bases used include piperidine or pyridine. The reaction is usually carried out in a solvent such as ethanol or ethyl acetate at elevated temperatures (around 60°C) to achieve high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher efficiency and selectivity. The use of solid catalysts, such as Ti-Al-Mg hydrotalcite, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorobenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dichlorobenzoic acid.
Reduction: Formation of 3,4-dichlorobenzylamine.
Substitution: Formation of various substituted benzylidenemalononitrile derivatives.
Scientific Research Applications
(3,4-Dichlorobenzylidene)malononitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (3,4-dichlorobenzylidene)malononitrile involves its interaction with biological molecules. It can undergo glutathione conjugation, where it reacts with glutathione to form conjugates that are further metabolized. This reaction is catalyzed by glutathione-S-transferase enzymes. The compound can also undergo hydrolysis to form 3,4-dichlorobenzaldehyde and malononitrile, which can interact with various cellular targets .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorobenzylidene)malononitrile: Similar structure but with chlorine atoms at the 2 and 4 positions.
(2,6-Dichlorobenzylidene)malononitrile: Chlorine atoms at the 2 and 6 positions.
(3-Chlorobenzylidene)malononitrile: Only one chlorine atom at the 3 position.
Uniqueness
(3,4-Dichlorobenzylidene)malononitrile is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with biological molecules. This positioning can affect its stability, making it more or less reactive compared to its analogs .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEPUPUAFKDYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277035 | |
Record name | (3,4-dichlorobenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3138-23-6 | |
Record name | NSC494 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,4-dichlorobenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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